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molecular formula C6H8O4 B8730597 4-Methoxymethoxy-but-2-ynoic acid

4-Methoxymethoxy-but-2-ynoic acid

Cat. No. B8730597
M. Wt: 144.12 g/mol
InChI Key: BWFAHYBHOZFDCV-UHFFFAOYSA-N
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Patent
US06548496B2

Procedure details

To a suspension of 8.2 g of 60% sodium hydride in mineral oil in 271 mL of tetrahydrofuran at 0° C. with stirring under nitrogen was added dropwise 10 g of propargyl alcohol over 15 min. The mixture was stirred an additional 30 min. To the stirred mixture at 0° C was added 15.8 g of chloromethylmethyl ether. Stirring was continued at room temperature over night. The mixture was filtered and the solvent was removed from the filtrate. The residue was distilled (35-38° C., 4 mm) giving 8.5 g. of a liquid. The distillate was dissolved in 200 mL of ether. The solution was stirred under nitrogen and cooled to −78° C. as 34.1 mL of 2.5 molar n-butyl lithium in hexanes was added over 15 min. Stirring was continued for another 1.5 hr. Dry carbon dioxide was passed over the surface of the stirring reaction mixture as it warmed from −78° C. to room temperature. The mixture was stirred under a carbon dioxide atmosphere over night. The mixture was poured into a mixture of 14 mL of hydrochloric acid and 24 mL of water. The organic layer was separated and dried over magnesium sulfate. The solvent was removed and the residue was maintained at 100° C. at 4 mm for 1 hr giving 10.4 g of 4-methoxymethoxy-but-2-ynoic acid.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
271 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Three
Quantity
34.1 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
14 mL
Type
reactant
Reaction Step Six
Name
Quantity
24 mL
Type
solvent
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:6])[C:4]#[CH:5].Cl[CH2:8][O:9][CH3:10].C([Li])CCC.[C:16](=[O:18])=[O:17].Cl>O1CCCC1.CCOCC.O>[CH3:8][O:9][CH2:10][O:6][CH2:3][C:4]#[C:5][C:16]([OH:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
271 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C#C)O
Step Three
Name
Quantity
15.8 g
Type
reactant
Smiles
ClCOC
Step Four
Name
Quantity
34.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred an additional 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at room temperature over night
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (35-38° C., 4 mm)
CUSTOM
Type
CUSTOM
Details
giving 8.5 g
STIRRING
Type
STIRRING
Details
The solution was stirred under nitrogen
ADDITION
Type
ADDITION
Details
was added over 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
warmed from −78° C. to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred under a carbon dioxide atmosphere over night
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COCOCC#CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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